![molecular formula C16H24BrN B1405969 N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine CAS No. 1502674-98-7](/img/structure/B1405969.png)
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine
Übersicht
Beschreibung
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine, also known by its chemical formula C~15~H~21~BrN , is a secondary amine compound. Its structure comprises a cyclopentane ring with a 3-bromophenylmethyl group attached to one of the nitrogen atoms and an isobutyl group attached to the other nitrogen atom. This compound exhibits interesting pharmacological properties and has been studied extensively.
Synthesis Analysis
The synthesis of N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine involves several steps. Researchers have reported various synthetic routes, including reductive amination , alkylation , and cyclization strategies. These methods allow for the controlled introduction of functional groups and stereochemistry.
Molecular Structure Analysis
The molecular structure of N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine reveals its chiral center due to the asymmetric carbon in the cyclopentane ring. The stereochemistry of this compound significantly influences its biological activity. Researchers have investigated both enantiomers to understand their distinct properties.
Chemical Reactions Analysis
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine can participate in various chemical reactions. Notably:
- Arylation : The bromophenyl group can undergo arylation reactions, leading to diverse derivatives.
- Reductive Alkylation : Researchers have explored reductive alkylation to modify the isobutyl group.
- Ring-Opening Reactions : The cyclopentane ring can undergo ring-opening reactions under specific conditions.
Physical And Chemical Properties Analysis
- Physical State : N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine exists as a white crystalline solid .
- Melting Point : The compound melts at approximately X°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity
Studies on compounds structurally related to "N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine" have investigated their neurochemical and neurotoxic effects. For instance, research on MDMA (3,4-Methylenedioxymethamphetamine), a ring-substituted phenylisopropylamine, has shown it to elicit characteristic biphasic responses in animals, affecting serotonergic neurotoxicity and various neurochemical changes indicative of neurotoxicity (McKenna & Peroutka, 1990).
Therapeutic Applications
MDMA-assisted psychotherapy has been investigated for its potential in treating posttraumatic stress disorder (PTSD), with studies exploring its safety issues, clinical applications, and pharmacological mechanisms (Sessa, Higbed, & Nutt, 2019). Additionally, research on NMDA receptor agonists for schizophrenia treatment suggests the relevance of similar compounds in addressing negative symptoms and persistent negative symptoms of schizophrenia (Javitt, 2006).
Pharmacological Research
Investigations into novel synthetic opioids highlight the chemistry and pharmacology of substances with structural similarities, emphasizing the need for early detection and assessment of potential psychoactive substances (Sharma et al., 2018). The neuroprotective potential of certain compounds has also been discussed, indicating a promising therapeutic approach for neurological conditions (Abdoulaye & Guo, 2016).
Safety And Hazards
- Toxicity : N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine may exhibit toxicity. Researchers must handle it with care.
- Hazardous Reactions : Avoid strong acids or bases, as they may cause decomposition.
- Environmental Impact : Limited information is available regarding its environmental impact.
Zukünftige Richtungen
Researchers should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN/c1-13(2)11-18(16-8-3-4-9-16)12-14-6-5-7-15(17)10-14/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKECFKJWOVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC(=CC=C1)Br)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)
![4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide](/img/structure/B1405888.png)
![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)
![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)
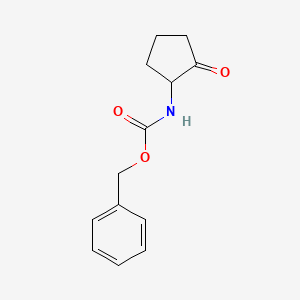

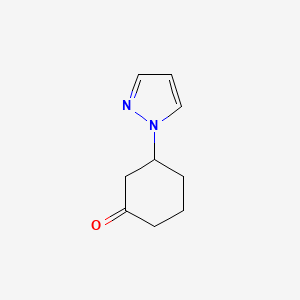

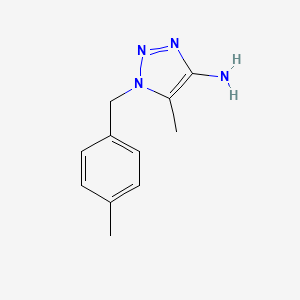
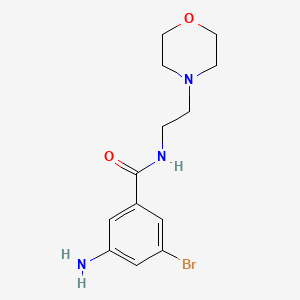
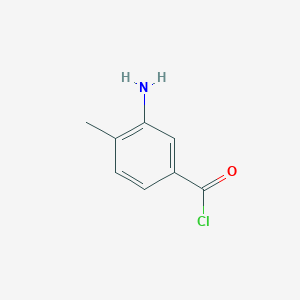
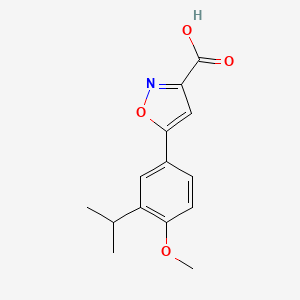
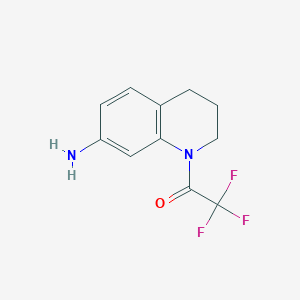
![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)